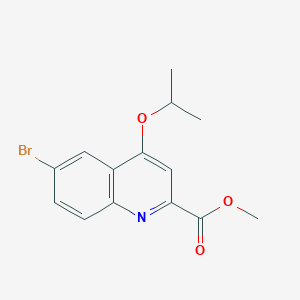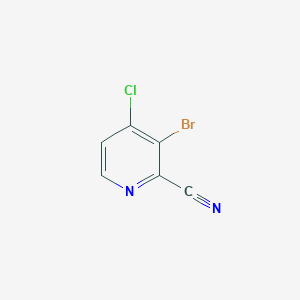
3-Bromo-4-chloropicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloropicolinonitrile is an organic compound with the molecular formula C6H2BrClN2 It is a derivative of picolinonitrile, featuring both bromine and chlorine substituents on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-4-chloropicolinonitrile involves the reaction of 3-amino-5-bromopicolinonitrile with sodium nitrite in the presence of hydrochloric acid and water at low temperatures (0-5°C). The reaction mixture is then treated with copper powder and refluxed, followed by extraction and purification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-chloropicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium nitrite and hydrochloric acid are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Aplicaciones Científicas De Investigación
3-Bromo-4-chloropicolinonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Pharmaceutical Research: The compound is investigated for its potential use in drug discovery and development.
Agricultural Chemistry: It is studied for its potential use in developing new agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chloropicolinonitrile involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-5-chloropicolinonitrile: Similar in structure but with different substitution positions.
3-Bromo-2-chloropicolinonitrile: Another isomer with different reactivity.
Bromoxynil: A related compound used as a herbicide.
Uniqueness
3-Bromo-4-chloropicolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C6H2BrClN2 |
|---|---|
Peso molecular |
217.45 g/mol |
Nombre IUPAC |
3-bromo-4-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2BrClN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H |
Clave InChI |
HKVCHPGGYRZTJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Cl)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate](/img/structure/B13904489.png)
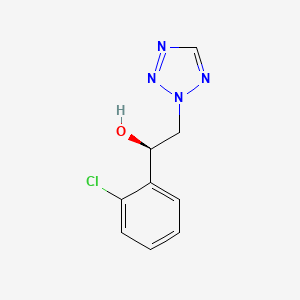
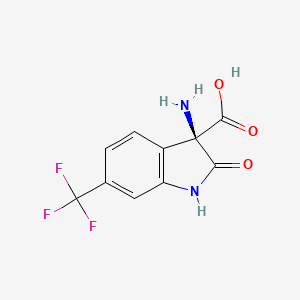
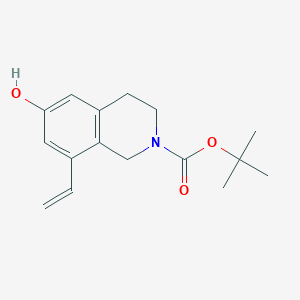

![5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine](/img/structure/B13904516.png)

![Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate](/img/structure/B13904538.png)

![2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride](/img/structure/B13904552.png)
platinum(II)](/img/structure/B13904557.png)
![5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile](/img/structure/B13904558.png)
